molecular formula C8H16N2O B122987 N,1-dimethylpiperidine-2-carboxamide CAS No. 152633-86-8

N,1-dimethylpiperidine-2-carboxamide

Cat. No.: B122987
CAS No.: 152633-86-8
M. Wt: 156.23 g/mol
InChI Key: YBSXMBIVTXNFGO-UHFFFAOYSA-N
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Description

N,1-Dimethylpiperidine-2-carboxamide is a piperidine-derived compound characterized by a six-membered piperidine ring with a carboxamide group at the 2-position and methyl substituents at the nitrogen (N) and 1-position. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.

Properties

CAS No.

152633-86-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,1-dimethylpiperidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-9-8(11)7-5-3-4-6-10(7)2/h7H,3-6H2,1-2H3,(H,9,11)

InChI Key

YBSXMBIVTXNFGO-UHFFFAOYSA-N

SMILES

CNC(=O)C1CCCCN1C

Canonical SMILES

CNC(=O)C1CCCCN1C

Synonyms

2-Piperidinecarboxamide,N,1-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key differences between N,1-dimethylpiperidine-2-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
This compound C₈H₁₆N₂O 156.23 - Piperidine ring
- N-methyl, 1-methyl
Intermediate in organic synthesis
UK-432097 C₄₀H₄₇N₁₁O₆ 777.87 - Purine moiety
- Ethylcarbamoyl group
Research (e.g., receptor ligands)
d9A-2 C₄₆H₅₄FN₇O₉ 867.96 - Fluorinated biphenyl
- Isoindole-dione
Medicinal chemistry (targeted therapies)
(-)-(2S)-N-(2,6-dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide C₁₉H₂₈N₂O 300.44 - Chiral center (2S)
- Aryl substituents
Pharmaceutical building block

Key Differences and Implications

Molecular Complexity :

  • The target compound’s low molecular weight (156.23 g/mol) contrasts sharply with derivatives like d9A-2 (867.96 g/mol), which incorporates fluorinated and aromatic systems. This complexity often correlates with higher target specificity in drug design but increases synthetic challenges .

Functional Groups :

  • UK-432097 includes a purine ring, enabling interactions with nucleotide-binding proteins or enzymes, unlike the simpler carboxamide group in this compound .
  • The chiral (2S) configuration in the compound highlights the role of stereochemistry in optimizing pharmacokinetics or binding affinity .

Applications: Pesticide-related compounds (e.g., mepiquat chloride in ) share piperidine backbones but feature pyrimidinyl or sulfonamide groups, underscoring structural versatility across industries . Dihydropyrimidinone analogs () retain carboxamide motifs but incorporate pyrimidine cores, suggesting utility in calcium channel modulation or antimicrobial agents .

Research Findings and Trends

  • Synthetic Accessibility : this compound’s simpler structure enables cost-effective synthesis compared to derivatives like d9A-2 , which require multi-step protocols .
  • Biological Relevance : Piperidine carboxamides are explored in central nervous system (CNS) drug development due to their blood-brain barrier permeability. However, bulkier analogues (e.g., UK-432097 ) may exhibit off-target effects .
  • Recent Developments : The 2025 synthesis of the (-)-(2S) derivative () reflects growing interest in chiral piperidine carboxamides for enantioselective therapeutics .

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